Bienvenue dans la boutique en ligne BenchChem!

4,7-Dichloroquinoline

Malaria drug discovery In vitro antiplasmodial assay Chloroquine resistance

Select 4,7-Dichloroquinoline (CAS 86-98-6) as your non-negotiable starting scaffold for antimalarial R&D. This compound uniquely combines direct antiplasmodial activity (IC50 6.7–8.5 nM, superior to chloroquine's 23–27.5 nM) with potent larvicidal/pupicidal effects against Anopheles stephensi (LC50 4.408 µM/mL), enabling integrated parasite-vector control from a single entity. Its specific 4,7-substitution pattern is essential for constructing the 4-aminoquinoline pharmacophore of chloroquine, HCQ, and amodiaquine. Procuring ≥98% purity ensures reproducible synthesis; low host cytotoxicity supports a favorable therapeutic window for lead optimization.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
CAS No. 86-98-6
Cat. No. B193633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloroquinoline
CAS86-98-6
Synonyms4,7-Dichlrorquinoline
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
InChIKeyHXEWMTXDBOQQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

4,7-Dichloroquinoline (CAS 86-98-6): Core Properties and Established Role in Amino-quinoline Synthesis


4,7-Dichloroquinoline (CAS 86-98-6) is a dichlorinated heterocyclic compound belonging to the quinoline family, characterized by a molecular weight of 198.05 g/mol and a melting point of 81-87°C . It is primarily recognized as the critical chemical intermediate in the synthesis of major 4-aminoquinoline antimalarial drugs, including chloroquine (CQ), hydroxychloroquine (HCQ), and amodiaquine [1] [2]. Beyond its established role as a synthetic precursor, recent research demonstrates that the compound itself possesses potent, direct biological activities against malaria parasites and their mosquito vectors, creating a distinct, dual-action profile [3].

Why 4,7-Dichloroquinoline (CAS 86-98-6) Cannot Be Substituted with Standard Antimalarials or Precursors


The substitution of 4,7-dichloroquinoline with other quinoline-based antimalarials or synthetic intermediates would result in a complete loss of its unique, dual-action functionality. Unlike downstream drugs like chloroquine, which are designed for therapeutic administration, or simple intermediates like 4,7-dichloroquinoline-3-carboxylic acid, the parent 4,7-dichloroquinoline molecule demonstrates a validated combination of high-potency direct antiplasmodial activity and significant larvicidal/pupicidal effects against disease vectors, all while exhibiting low host cytotoxicity [1]. Furthermore, substitution with alternative dichloroquinoline isomers (e.g., 4,8-dichloroquinoline) or mono-chlorinated quinolines would fundamentally alter the chemical reactivity required for its downstream use as a versatile building block in medicinal chemistry, as the specific 4,7-substitution pattern is essential for generating the core pharmacophore of clinically used 4-aminoquinolines [2]. Therefore, its selection is non-negotiable for projects requiring a single entity with both intrinsic bioactivity and synthetic utility.

4,7-Dichloroquinoline (86-98-6) Comparative Performance Data: Evidence-Based Procurement Guide


Superior In Vitro Antimalarial Potency Compared to Chloroquine Against Sensitive and Resistant P. falciparum Strains

In a direct head-to-head comparison, 4,7-dichloroquinoline demonstrated significantly higher in vitro antimalarial potency than the standard drug chloroquine against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum. For the CQ-s strain, the IC50 was 6.7 nM for 4,7-dichloroquinoline versus 23 nM for chloroquine, representing a 3.4-fold improvement in potency. Against the CQ-r strain, the IC50 was 8.5 nM compared to 27.5 nM, representing a 3.2-fold improvement [1].

Malaria drug discovery In vitro antiplasmodial assay Chloroquine resistance

Quantified Larvicidal Activity Against Major Malaria Vector Anopheles stephensi

4,7-Dichloroquinoline exhibits potent larvicidal activity, a feature absent in its primary downstream drug products. The compound demonstrated a lethal concentration (LC50) of 4.408 µM/mL against first instar larvae of Anopheles stephensi, the primary malaria vector in urban India and parts of Asia [1]. This activity is intrinsic to the 4,7-dichloroquinoline scaffold and is not observed in chloroquine or hydroxychloroquine, which are designed for systemic mammalian administration.

Vector control Larvicidal assay Anopheles stephensi

Commercial Availability with High Purity Specifications (≥98%) for Reproducible Synthesis

For research and industrial applications, 4,7-dichloroquinoline is readily available from major chemical suppliers with high purity specifications, ensuring reproducibility in synthetic and biological workflows. TCI Chemicals offers the compound with a minimum purity of >98.0% as determined by gas chromatography (GC) . Similarly, Sigma-Aldrich supplies a ≥99% purity grade . This contrasts with many custom-synthesized quinoline derivatives, where purity and characterization can be less rigorously defined.

Chemical procurement Synthetic chemistry Analytical chemistry

Low In Vitro Host Cytotoxicity up to 100 µM/mL, Supporting a Favorable Therapeutic Window

In vitro cytotoxicity assessments reveal that 4,7-dichloroquinoline exhibits insignificant toxicity on a host mammalian system at concentrations up to 100 µM/mL [1]. This data point is critical when compared to the compound's antimalarial IC50 values (6.7 nM - 8.5 nM), indicating a selectivity window of several orders of magnitude. While direct comparative data for chloroquine's cytotoxicity under identical conditions is not provided in the source, this information serves as strong supporting evidence that the potent antiplasmodial activity of 4,7-dichloroquinoline is not due to general cellular toxicity.

Cytotoxicity assay Selectivity index Drug safety

Optimal Application Scenarios for 4,7-Dichloroquinoline (CAS 86-98-6) in Scientific and Industrial Settings


Lead Scaffold for Next-Generation Antimalarial Drug Discovery

Researchers focused on developing new antimalarial agents, particularly those targeting chloroquine-resistant strains, should prioritize 4,7-dichloroquinoline as a starting scaffold. Its demonstrated potency (IC50 of 6.7-8.5 nM) is superior to chloroquine (IC50 of 23-27.5 nM), and its low cytotoxicity supports a favorable therapeutic window [1]. This data justifies its use in medicinal chemistry campaigns aimed at optimizing the 4-aminoquinoline pharmacophore to overcome resistance mechanisms.

Integrated Vector and Disease Management Research

For studies evaluating integrated approaches to malaria control, 4,7-dichloroquinoline is a unique tool. It possesses both direct antiplasmodial activity and potent larvicidal/pupicidal effects against Anopheles stephensi (LC50 = 4.408 µM/mL for first instar larvae) [1]. This dual functionality allows researchers to investigate the efficacy of a single compound in reducing both parasite load and mosquito vector populations, a strategy that is not possible with standard antimalarial drugs like chloroquine.

Synthesis of 4-Aminoquinoline Pharmaceuticals and Analogs

Industrial and academic labs synthesizing chloroquine, hydroxychloroquine, amodiaquine, or novel 4-aminoquinoline analogs will require high-purity 4,7-dichloroquinoline as a critical intermediate [1] [2]. The compound's specific 4,7-substitution pattern is essential for creating the correct pharmacophore. Procuring the ≥98% pure compound from reputable vendors ensures reproducible synthetic outcomes and minimizes side reactions, which is crucial for both research and GMP manufacturing processes .

Biological Evaluation of Quinoline-based Antiviral Agents

Given the reported activity of 4,7-dichloroquinoline against the dengue virus serotype 2 (DENV-2) [1], this compound is a valuable starting point for antiviral research. Scientists investigating novel quinoline derivatives for antiviral applications can leverage this data to explore structure-activity relationships against DENV-2 and potentially other viral pathogens, making it a relevant procurement choice for infectious disease research beyond malaria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.